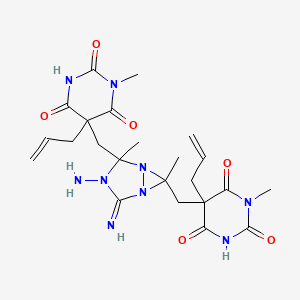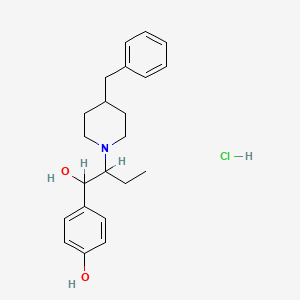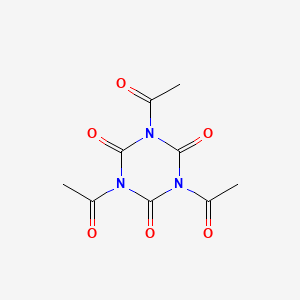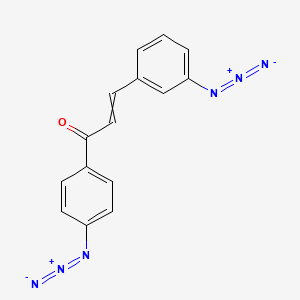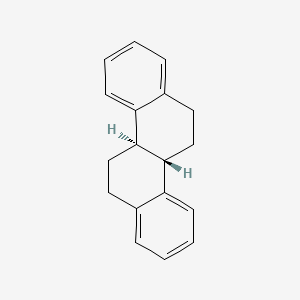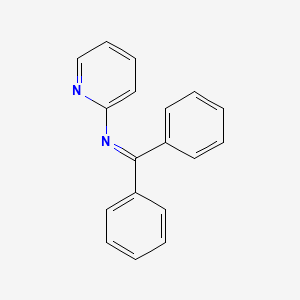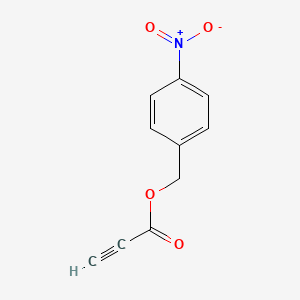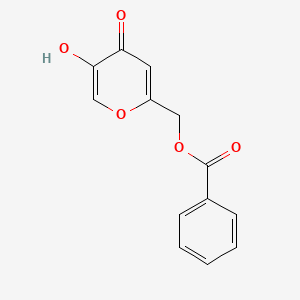
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is a chemical compound with the molecular formula C13H10O5. It is a derivative of pyran and benzoate, featuring a hydroxyl group and a ketone group on the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is refluxed, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.
Reduction: Formation of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound has been studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is beneficial in the study of aging and related diseases .
Medicine
In medicinal chemistry, this compound has shown potential as an anti-diabetic agent. Studies have demonstrated its ability to lower blood glucose levels in diabetic models, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. For instance, its anti-diabetic effects are attributed to its ability to activate insulin receptors and enhance glucose uptake in cells. Additionally, its antioxidant properties are due to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate: Similar structure but with an acetate group instead of a benzoate group.
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 2-hydroxybenzoate: Contains an additional hydroxyl group on the benzoate moiety.
Uniqueness
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
33777-42-3 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H10O5/c14-11-6-10(17-8-12(11)15)7-18-13(16)9-4-2-1-3-5-9/h1-6,8,15H,7H2 |
InChI Key |
VXIKPSLGUZSZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=O)C(=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


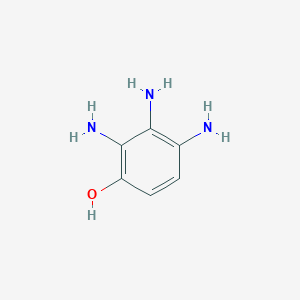
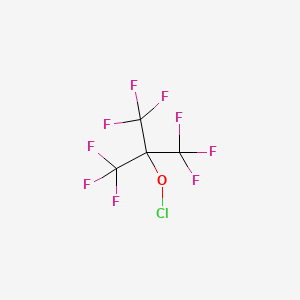
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
